molecular formula C12H25N3 B1449998 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine CAS No. 794494-90-9

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Cat. No.: B1449998
CAS No.: 794494-90-9
M. Wt: 211.35 g/mol
InChI Key: JCAHFZWKTGBWBZ-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is a chemical compound with the molecular formula C12H25N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring and a piperazine ring, making it a versatile molecule for different chemical reactions and applications .

Biochemical Analysis

Biochemical Properties

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N-sulfonyl-azacyclic compounds as bradykinin B1 antagonists . The nature of these interactions often involves binding to specific sites on the target biomolecules, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been identified as a useful reagent in the preparation of bradykinin B1 antagonists, which suggests its role in inhibiting specific enzymes involved in the bradykinin pathway. Additionally, its binding interactions with proteins can lead to alterations in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cells need to be carefully monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that this compound can have a threshold effect, where its activity significantly changes beyond a certain concentration . It is crucial to determine the optimal dosage to maximize its efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine typically involves the reaction of 1-(Propan-2-yl)piperidine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-4-piperidinyl)piperazine
  • 1-Boc-4-(piperidin-4-yl)piperazine
  • N-sulfonyl-azacyclic compounds

Uniqueness

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and piperazine rings allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAHFZWKTGBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.